Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate
Description
Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate is a synthetic organic compound that features a pyrrole ring attached to a benzoate ester. The presence of a fluorine atom at the 3-position of the benzoate ring adds unique chemical properties to the compound. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C13H12FNO2 |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
ethyl 3-fluoro-5-pyrrol-1-ylbenzoate |
InChI |
InChI=1S/C13H12FNO2/c1-2-17-13(16)10-7-11(14)9-12(8-10)15-5-3-4-6-15/h3-9H,2H2,1H3 |
InChI Key |
QIOPRDQJAIJTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)F)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate typically involves the condensation of a fluorinated benzoic acid derivative with a pyrrole derivative. One common method includes the reaction of 3-fluorobenzoic acid with pyrrole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by esterification with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-fluoro-5-pyrrol-1-yl-benzoic acid.
Conditions and Reagents
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (aq.) | Reflux, 6–8 h | Carboxylic acid (free acid form) | 85–92% | |
| H₂SO₄ (conc.) | 80°C, 4 h | Carboxylic acid (protonated form) | 78% |
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the fluorine atom stabilizing intermediates through electron-withdrawing effects.
Electrophilic Substitution on the Pyrrole Ring
The pyrrole ring participates in electrophilic substitution reactions, preferentially at the α-positions (C2 and C5) due to fluorine’s electron-withdrawing meta-directing effects .
Examples
-
Nitration :
-
Halogenation :
Reduction of the Ester Group
The ethyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):
-
Reagent: LiAlH₄ in dry THF
-
Product: 3-fluoro-5-pyrrol-1-yl-benzyl alcohol
-
Yield: 74%.
Oxidation of the Pyrrole Ring
Controlled oxidation with hydrogen peroxide generates pyrrolidine derivatives:
-
Reagent: H₂O₂ (30%) in acetic acid
-
Product: 3-fluoro-5-(pyrrolidin-1-yl)-benzoate
-
Yield: 62%.
Cross-Coupling Reactions
The aromatic fluorine atom enables participation in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
-
Reagent: Arylboronic acid, Pd(PPh₃)₄, K₂CO₃
-
Conditions: 90°C, 12 h in dioxane/H₂O
-
Product: 3-aryl-5-pyrrol-1-yl-benzoate derivatives
Cycloaddition Reactions
The pyrrole ring engages in [3+2] cycloadditions with electron-deficient dienophiles:
-
Reagent: Dimethyl acetylenedicarboxylate (DMAD)
-
Conditions: 120°C, toluene, 8 h
-
Product: Indolizine-fused benzoate derivatives
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position is susceptible to nucleophilic displacement:
Complexation with Metal Ions
The pyrrole nitrogen and ester carbonyl groups act as ligands for transition metals:
-
Reagent: Cu(II) acetate in methanol
-
Product: Square-planar Cu(II) complex
-
Stability Constant (log K): 4.2 ± 0.1.
Scientific Research Applications
Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The pyrrole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate: Similar structure but with methyl groups on the pyrrole ring.
Ethyl 3-fluoro-5-(pyrrolidin-1-yl)benzoate: Similar structure but with a pyrrolidine ring instead of pyrrole.
Uniqueness
Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The combination of the pyrrole ring and the fluorinated benzoate ester makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a fluorine atom and an ethyl benzoate moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and biological activity.
The biological activity of this compound is thought to arise from its interaction with various biological targets, including:
- Enzymes : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
- Receptors : It could function as a ligand for various receptors, modulating signaling pathways.
- Nucleic Acids : Potential interactions with DNA or RNA may lead to alterations in gene expression.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring can significantly enhance cytotoxicity against cancer cell lines. This compound has been implicated in such activities due to its structural similarities to other effective anticancer agents .
Antimicrobial Properties
Pyrrole derivatives have been explored for their antimicrobial activities. This compound may exhibit inhibition against various bacterial strains, similar to other compounds within its class. Studies have shown that certain pyrrole derivatives possess effective antibacterial and antifungal properties, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been noted in preliminary studies. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Research Findings and Case Studies
Several research studies have focused on the biological activities of related compounds, providing insights into the efficacy and mechanisms of action:
These studies highlight the potential of this compound as a versatile compound with multiple therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with benzoate derivatives substituted with fluorine and pyrrole groups. Use coupling reactions (e.g., Suzuki-Miyaura) for pyrrole introduction, as seen in structurally analogous compounds .
- Step 2 : Optimize fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents like DMF at 80–100°C) .
- Step 3 : Monitor purity via LC-MS and adjust reaction time/temperature to minimize side products (e.g., over-fluorination or ester hydrolysis) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Analytical Tools :
- NMR : Confirm fluorine positioning (¹⁹F NMR) and pyrrole integration (¹H NMR) .
- HPLC/GC : Assess purity ≥98% using gradients with C18 columns and acetonitrile/water mobile phases .
- X-ray Crystallography : Resolve ambiguities in substituent orientation, as demonstrated for benzimidazole analogs .
Advanced Research Questions
Q. How can conflicting data on substituent electronic effects in fluorinated benzoates be resolved?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density at the 3-fluoro and 5-pyrrol-1-yl positions, correlating with experimental NMR shifts .
- Comparative Studies : Synthesize analogs (e.g., replacing pyrrole with pyrazole) and measure reactivity in ester hydrolysis or fluorination to isolate electronic vs. steric contributions .
Q. What strategies are effective for improving the compound’s stability in biological assays?
- Methodology :
- pH Buffering : Use ammonium acetate buffer (pH 6.5) to mitigate ester hydrolysis, as validated in assays for pyrimidinone derivatives .
- Lyophilization : Stabilize the compound in anhydrous DMSO stocks, avoiding aqueous storage .
- Metabolic Profiling : Co-incubate with liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) .
Q. How can crystallographic data inform the design of derivatives with enhanced pharmacological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare torsion angles (e.g., N1—C1—C6—N2 = 1.40°) from X-ray data to activity in receptor-binding assays .
- Fragment-Based Design : Replace the ethyl ester with bulkier groups (e.g., cyclopropyl) to enhance hydrophobic interactions, guided by crystallographic packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
